molecular formula C12H14N4OS B6530319 1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1020489-11-5

1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B6530319
CAS RN: 1020489-11-5
M. Wt: 262.33 g/mol
InChI Key: KCMKGWDVLGLURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide (MTC) is an organic compound belonging to the pyrazole family, which is composed of a nitrogen-containing five-membered heterocyclic ring. MTC has been studied extensively due to its unique properties and potential applications in a variety of fields. It is a versatile compound with a wide range of uses, from pharmaceuticals to agriculture.

Mechanism of Action

1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been studied for its potential use as a therapeutic agent. The mechanism of action of 1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to be involved in the regulation of various cellular processes. It is thought to interact with various proteins and enzymes, including those involved in the regulation of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-proliferative, and anti-apoptotic effects in various cell types. Additionally, it has been shown to modulate the production of various cytokines and chemokines, which are involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, including its low cost, ease of synthesis, and low toxicity. Additionally, it is a versatile compound with a wide range of uses, from pharmaceuticals to agriculture. However, there are some limitations to the use of 1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide in laboratory experiments, such as its low solubility and its potential to produce unwanted side effects.

Future Directions

1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has a wide range of potential applications, and there are many potential future directions for its use. These include further research into its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research into its potential use as a catalyst in organic synthesis and its potential use as a reagent in the preparation of pharmaceuticals is warranted. Finally, further research into its potential use in the development of new materials, such as polymers, is also needed.

Synthesis Methods

1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide can be synthesized through a variety of methods, including the use of a Grignard reaction, the use of a Wittig reaction, and the use of a Claisen-Schmidt condensation. The Grignard reaction is the most commonly used method for the synthesis of 1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide, as it is relatively simple and cost-effective. The reaction involves the reaction of an alkyl halide with a Grignard reagent to form an alkyl halide. The alkyl halide is then reacted with an amine to form an amide, which is then reacted with an aldehyde to form the desired product.

Scientific Research Applications

1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide has been studied extensively due to its unique properties and potential applications in a variety of fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the preparation of pharmaceuticals. Additionally, it has been studied for its potential use in the development of new materials, such as polymers, and as a potential therapeutic agent.

properties

IUPAC Name

1-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-16-7-6-9(15-16)11(17)14-12-13-8-4-2-3-5-10(8)18-12/h6-7H,2-5H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMKGWDVLGLURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

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